molecular formula C14H16N2O6 B14623861 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid CAS No. 59064-20-9

3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14623861
CAS No.: 59064-20-9
M. Wt: 308.29 g/mol
InChI Key: ZLXOJSLKXIVVEL-UHFFFAOYSA-N
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Description

3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C14H17NO6. It is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl group that is further connected to a diethoxy-dioxopropan-2-ylidene group.

Preparation Methods

The synthesis of 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid typically involves the reaction of 3-hydrazinylbenzoic acid with diethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrazinyl linkage and the potential biological activities associated with this structure.

Properties

CAS No.

59064-20-9

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

3-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C14H16N2O6/c1-3-21-13(19)11(14(20)22-4-2)16-15-10-7-5-6-9(8-10)12(17)18/h5-8,15H,3-4H2,1-2H3,(H,17,18)

InChI Key

ZLXOJSLKXIVVEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(=O)O)C(=O)OCC

Origin of Product

United States

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